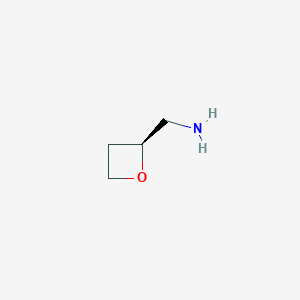![molecular formula C14H17Cl2N3O2 B2403058 N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide CAS No. 2094444-94-5](/img/structure/B2403058.png)
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide, also known as DCFPyL, is a small molecule inhibitor that has been developed for use in the field of nuclear medicine. It is used for the imaging of prostate cancer, a common type of cancer that affects men worldwide. DCFPyL has been found to be highly effective in detecting prostate cancer, and has shown promising results in clinical trials.
Mechanism of Action
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide binds to PSMA on the surface of prostate cancer cells, and is internalized by the cell. This allows for the precise targeting of cancer cells, and enables the detection of very small tumors. Once inside the cell, this compound emits radiation that can be detected by imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity, and is well-tolerated by patients. Its use in imaging has been shown to be highly accurate, with a sensitivity of up to 98% and a specificity of up to 92%. This makes it a valuable tool for the early detection of prostate cancer, and for the monitoring of disease progression.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide has several advantages for use in lab experiments. It is a highly specific and sensitive imaging agent that can be used to detect very small tumors. It is also easy to synthesize, and has minimal toxicity. However, one limitation of this compound is that it is a radiolabeled compound, which can be difficult to handle and dispose of safely.
Future Directions
There are several potential future directions for the use of N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide. One area of research is the development of new radiolabeled compounds that can target other types of cancer cells. Another area of research is the optimization of imaging techniques, such as PET, to improve the accuracy and sensitivity of this compound imaging. Additionally, this compound may be used in combination with other imaging agents to improve the detection of cancer cells.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide is a complex process that involves multiple steps. The first step is the synthesis of the intermediate compound, N-cyclohexyl-2-formamidoacetamide, which is produced by reacting cyclohexylamine with ethyl chloroacetate. The intermediate compound is then reacted with 5,6-dichloropyridin-3-amine to produce the final product, this compound.
Scientific Research Applications
N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide has been extensively studied for its use in the imaging of prostate cancer. It is a radiolabeled compound that binds to prostate-specific membrane antigen (PSMA), a protein that is overexpressed in prostate cancer cells. This allows for the precise detection of prostate cancer cells, even at low levels.
properties
IUPAC Name |
5,6-dichloro-N-[2-(cyclohexylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-11-6-9(7-17-13(11)16)14(21)18-8-12(20)19-10-4-2-1-3-5-10/h6-7,10H,1-5,8H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUCUVSKSAZNOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)


![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)

![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)



![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)

